1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane
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Overview
Description
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane typically involves the reaction of 6-chlorohexanol with 2-methoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
- 1-Chloro-6-[(2-methylpentyl)oxy]hexane
- 2-(2-Methoxy-1-methylethoxy)-1-propanol
Uniqueness
1-Chloro-6-[(2-methoxypropan-2-yl)oxy]hexane is unique due to its specific combination of a chlorinated and ether functional group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
272444-01-6 |
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Molecular Formula |
C10H21ClO2 |
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-chloro-6-(2-methoxypropan-2-yloxy)hexane |
InChI |
InChI=1S/C10H21ClO2/c1-10(2,12-3)13-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
InChI Key |
IXNYBILCWMGJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCCCCCCCl |
Origin of Product |
United States |
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